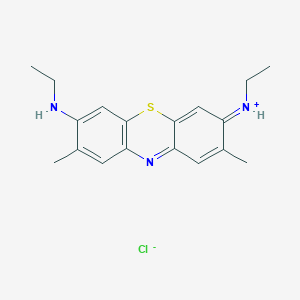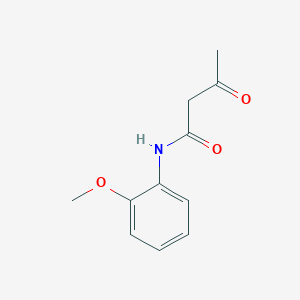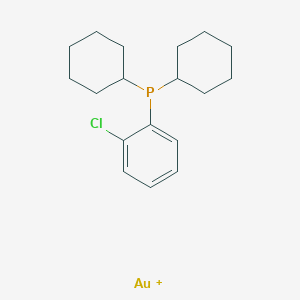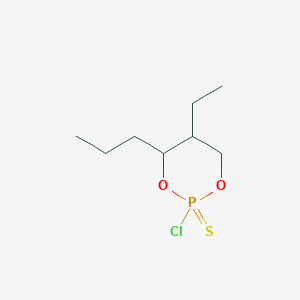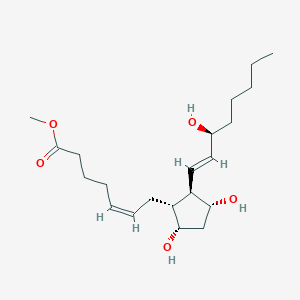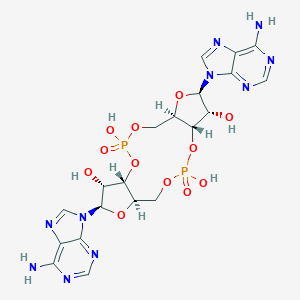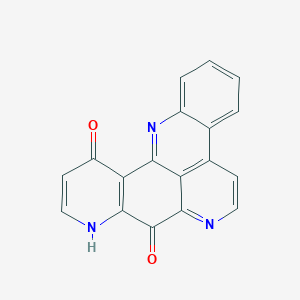
Meridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meridine, also known as 2,5-dimethoxy-4-iodoamphetamine (DOI), is a psychedelic drug that belongs to the amphetamine class of compounds. It is a potent agonist of the serotonin 5-HT2A receptor and has been used in scientific research to study the effects of psychedelics on the brain.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Meridine, a polycyclic alkaloid derived from the marine sponge Corticium sp., demonstrates significant antifungal properties. Research has shown its effectiveness against various fungi including Candida albicans, Cryptococcus neoformans, Trichophyton mentagrophytes, and Epidermophyton floccosum. Its mechanism of action involves the inhibition of nucleic acid biosynthesis (McCarthy et al., 1992).
Antitumor Activities
Meridine and its analogues have been studied for their antitumor activities. A study synthesized 24 analogues of meridine and tested them on various human cancer cell lines, including glioblastomas and breast, colon, lung, prostate, and bladder cancers. Some of these compounds showed significantly higher in vitro antitumor activity than meridine, making them promising candidates for further pharmacological investigation (Delfourne et al., 2001).
Interaction with DNA
Meridine has been shown to stabilize G-quadruplexes and inhibit telomerase in vitro. It interacts with various DNA structures including duplexes, triplexes, and quadruplexes, exhibiting a preference for quadruplexes. This property makes meridine a strong telomerase inhibitor and potentially useful in antitumor applications (Guittat et al., 2005).
Eigenschaften
CAS-Nummer |
129722-90-3 |
|---|---|
Produktname |
Meridine |
Molekularformel |
C18H9N3O2 |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
6,10,20-triazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),4,9,11,13(21),14,16,18-nonaene-3,8-dione |
InChI |
InChI=1S/C18H9N3O2/c22-12-6-8-20-17-14(12)15-13-10(5-7-19-16(13)18(17)23)9-3-1-2-4-11(9)21-15/h1-8H,(H,20,22) |
InChI-Schlüssel |
QSJNAFJALFWFMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=CC5=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=CC5=O |
Synonyme |
meridine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



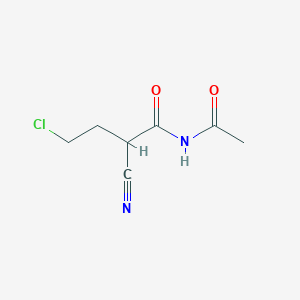
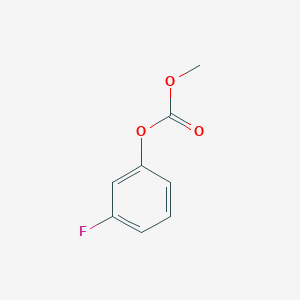
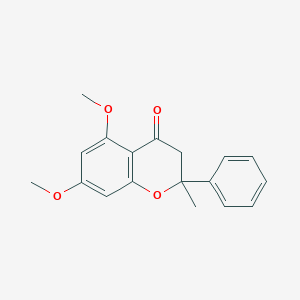
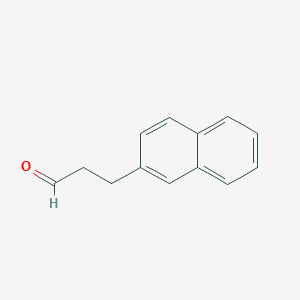
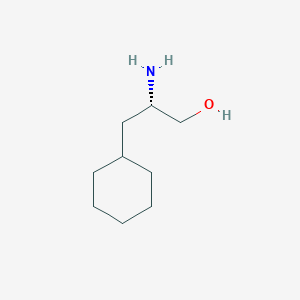
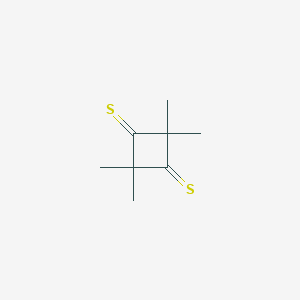
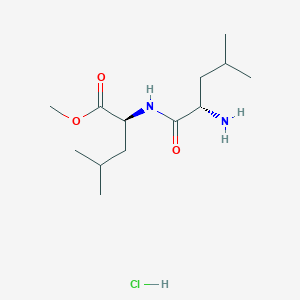
![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)
